2-amino-5-bromo-4-fluorophenol hydrochloride
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Overview
Description
2-Amino-5-bromo-4-fluorophenol hydrochloride: is an organic compound with the molecular formula C6H6BrClFNO . It is a derivative of phenol, substituted with amino, bromo, and fluoro groups, and is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-fluorophenol hydrochloride typically involves the following steps:
Bromination: The starting material, 4-fluorophenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 5-position.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position using an amine source such as ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-amino-5-bromo-4-fluorophenol hydrochloride can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols or anilines can be formed.
Oxidation Products: Oxidized derivatives such as quinones or nitro compounds.
Reduction Products: Reduced derivatives like amines or alcohols.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-fluorophenol hydrochloride depends on its application. In catalytic reactions, it acts as a substrate that undergoes transformation under the influence of catalysts. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
2-Amino-4-bromo-5-fluorophenol: Lacks the hydrochloride group but has similar reactivity.
2-Amino-5-bromo-4-chlorophenol: Substitutes the fluoro group with a chloro group, altering its reactivity and properties.
2-Amino-5-bromo-4-methylphenol: Substitutes the fluoro group with a methyl group, affecting its chemical behavior.
Uniqueness: 2-amino-5-bromo-4-fluorophenol hydrochloride is unique due to the presence of both bromo and fluoro groups, which provide distinct reactivity patterns. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
1037298-19-3 |
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Molecular Formula |
C6H6BrClFNO |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
2-amino-5-bromo-4-fluorophenol;hydrochloride |
InChI |
InChI=1S/C6H5BrFNO.ClH/c7-3-1-6(10)5(9)2-4(3)8;/h1-2,10H,9H2;1H |
InChI Key |
UZBQKENIGKFOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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